molecular formula C19H19BrN2O4S B2890876 5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide CAS No. 893997-14-3

5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide

Cat. No. B2890876
CAS RN: 893997-14-3
M. Wt: 451.34
InChI Key: XNYIOMJRXDLTTP-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19BrN2O4S and its molecular weight is 451.34. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalysed Direct Heteroarylations

Anti-Bacterial Activities

N-(4-bromophenyl)furan-2-carboxamide derivatives have shown significant in vitro anti-bacterial activities against drug-resistant bacteria, including A. baumannii and K. pneumoniae. This indicates the potential use of similar bromo-carboxamide compounds in developing new antibacterial agents (A. Siddiqa et al., 2022).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines, which share structural motifs with the compound , have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens. This highlights their potential as templates for designing new antiprotozoal therapies (M. Ismail et al., 2004).

Organic Ligands for Metal Complexes

Furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been synthesized and used to create metal complexes with potential antibacterial properties. This application suggests the utility of such compounds in coordination chemistry and their potential biological activities (H. Patel, 2020).

Novel Natural Products from Seaweed

Furanyl compounds derived from the red seaweed Gracilaria opuntia have shown potential anti-inflammatory and antioxidative properties in various in vitro models. This indicates the chemical's potential in discovering new natural products with pharmacological activities (Fasina Makkar & K. Chakraborty, 2018).

properties

IUPAC Name

5-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4S/c1-11-16(8-9-21-18(23)14-6-7-17(20)26-14)27-19(22-11)12-4-5-13(24-2)15(10-12)25-3/h4-7,10H,8-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYIOMJRXDLTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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